molecular formula C13H19NO8 B1198179 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 40915-50-2

4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid

Katalognummer: B1198179
CAS-Nummer: 40915-50-2
Molekulargewicht: 317.29 g/mol
InChI-Schlüssel: CRGJBQNAGIDXLG-NDAAPVSOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. It is structurally related to isoproterenol bitartrate and is known for its interactions with various biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The initial step typically involves the formation of the benzenediol core, which is then subjected to various chemical reactions to introduce the hydroxy and amino groups. The final step involves the formation of the dihydroxybutanedioate salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular events that lead to physiological responses. The pathways involved include the activation of adenylate cyclase, leading to increased levels of cyclic AMP and subsequent activation of protein kinase A .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid is structurally similar to compounds like isoproterenol, epinephrine, and norepinephrine. These compounds share a common core structure but differ in their functional groups and biological activities .

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Unlike its analogs, this compound has a distinct profile of receptor binding and activation, making it a valuable compound for both research and therapeutic applications .

Eigenschaften

CAS-Nummer

40915-50-2

Molekularformel

C13H19NO8

Molekulargewicht

317.29 g/mol

IUPAC-Name

4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6-4-7(9(12)5-10)2-3-8(6)11;5-1(3(7)8)2(6)4(9)10/h2-4,9,11-12H,5,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1

InChI-Schlüssel

CRGJBQNAGIDXLG-NDAAPVSOSA-N

SMILES

CC1=C(C=CC(=C1)C(CN)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomerische SMILES

CC1=C(C=CC(=C1)[C@H](CN)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Kanonische SMILES

CC1=C(C=CC(=C1)C(CN)O)O.C(C(C(=O)O)O)(C(=O)O)O

40915-50-2

Synonyme

isolevin
isoproterenol bitartrate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.